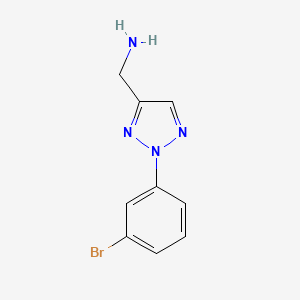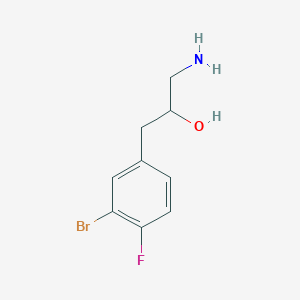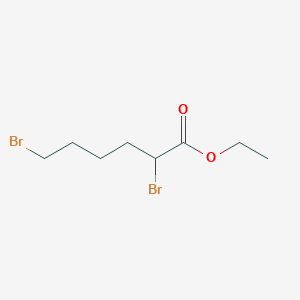
Benzenepropanal, 2,4,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4 It is a derivative of benzene, featuring three methoxy groups (-OCH3) attached to the benzene ring at the 2, 4, and 5 positions, and a propanal group (-CH2CH2CHO) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.
Industrial Production Methods
The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.
Applications De Recherche Scientifique
Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanal, 3,4,5-trimethoxy-: Similar structure but with methoxy groups at different positions.
2,4,5-Trimethoxybenzaldehyde: Lacks the propanal group.
2,4,5-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a propanal group.
Uniqueness
Benzenepropanal, 2,4,5-trimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and propanal groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
261619-89-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XJLCKKVBWNWFDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCC=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



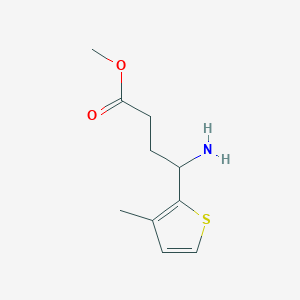
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
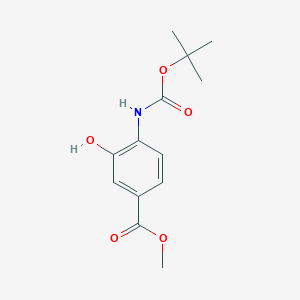
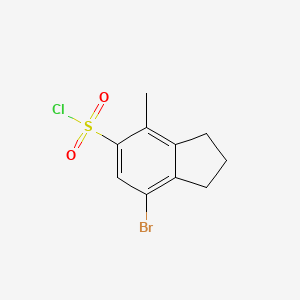

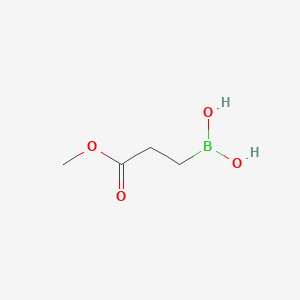
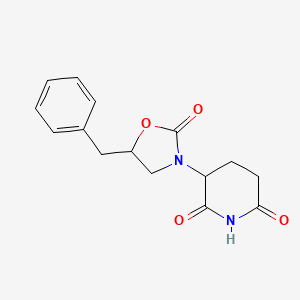

![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
